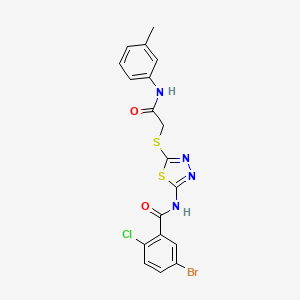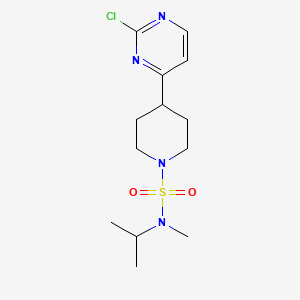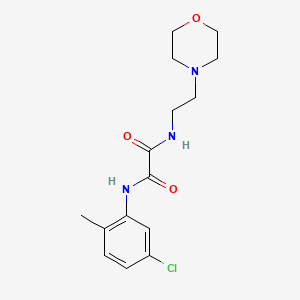
N1-(5-chloro-2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5-chloro-2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide, also known as OXA-23, is a beta-lactamase enzyme produced by Acinetobacter baumannii, a Gram-negative bacterium. This enzyme plays a crucial role in the resistance of this bacterium to carbapenem antibiotics, which are commonly used to treat infections caused by Gram-negative bacteria. The emergence of carbapenem-resistant Acinetobacter baumannii has become a major concern in healthcare settings worldwide, as it limits treatment options and increases the risk of morbidity and mortality.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonists
N1-(5-chloro-2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide and related compounds have been studied as neurokinin-1 (NK1) receptor antagonists. These compounds are effective in preclinical tests relevant to clinical efficacy in conditions like emesis and depression. For instance, an orally active, water-soluble NK1 receptor antagonist demonstrated high affinity and effectiveness in animal models, indicating potential applications in treating emesis and depression (Harrison et al., 2001).
Organometallic Chemistry
In the realm of organometallic chemistry, compounds similar to this compound have been synthesized and analyzed for their complexation with metals like palladium(II) and mercury(II). For example, a study synthesized N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and examined its interaction with palladium(II) and mercury(II), revealing significant insights into the structural aspects of these complexes (Singh et al., 2000).
DNA-Binding and Anticancer Activities
Research has also explored the DNA-binding properties and anticancer activities of compounds structurally related to this compound. Binuclear copper(II) complexes bridged by similar compounds have demonstrated potent anticancer activities against human cancer cells and interact with DNA through intercalation. This indicates their potential as therapeutic agents in cancer treatment (Li et al., 2012).
Synthesis of Heterocyclic Compounds
The synthesis and study of new heterocyclic compounds based on derivatives of morpholine, which are structurally related to this compound, have been conducted. These compounds have potential applications in various fields, including medicinal chemistry (Tlekhusezh et al., 1996).
Antimicrobial Evaluation
Research into antimicrobial properties has been conducted on compounds similar to this compound. For instance, a study on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives showed significant antimicrobial activity against various microbial species, suggesting applications in antimicrobial therapies (Gul et al., 2017).
Propiedades
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3/c1-11-2-3-12(16)10-13(11)18-15(21)14(20)17-4-5-19-6-8-22-9-7-19/h2-3,10H,4-9H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMRRDLAGLRWIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2363004.png)

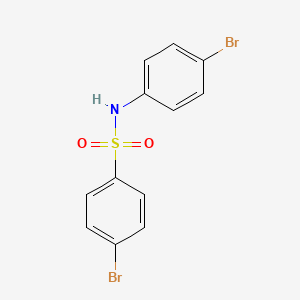
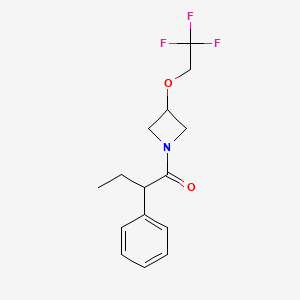

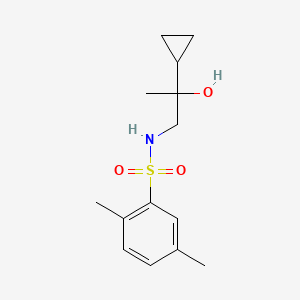

![1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2363012.png)
